4-bromo-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide
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Overview
Description
4-Bromo-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide is an organic compound with the molecular formula C14H14BrNO3S. This compound is known for its unique structure, which includes a bromine atom, a methoxybenzyl group, and a propoxybenzenesulfonamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-bromo-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-bromoaniline with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to form the intermediate 4-bromo-N-(4-methoxybenzyl)aniline. This intermediate is then reacted with 3-propoxybenzenesulfonyl chloride under basic conditions to yield the final product .
Chemical Reactions Analysis
4-Bromo-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common reagents used in these reactions include sodium hydroxide, sulfuric acid, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Bromo-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide can be compared with similar compounds such as:
4-Bromo-N-(4-methoxybenzyl)benzamide: This compound lacks the propoxy group and has different chemical properties and applications.
4-Bromo-N-(4-methoxybenzyl)aniline: This compound lacks the sulfonamide group and is used in different research contexts.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity .
Properties
IUPAC Name |
4-bromo-N-[(4-methoxyphenyl)methyl]-3-propoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO4S/c1-3-10-23-17-11-15(8-9-16(17)18)24(20,21)19-12-13-4-6-14(22-2)7-5-13/h4-9,11,19H,3,10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOUKVFCDAXZOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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